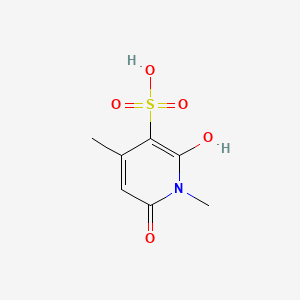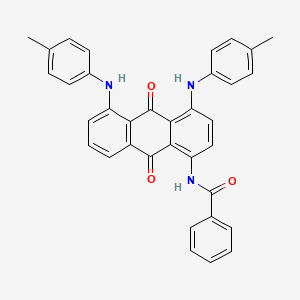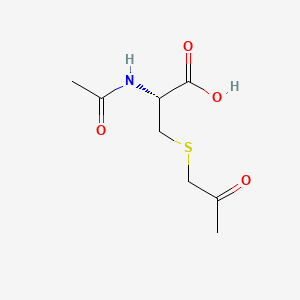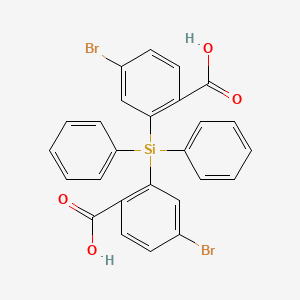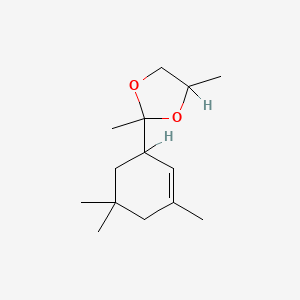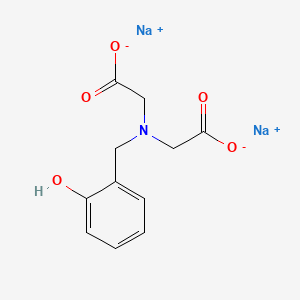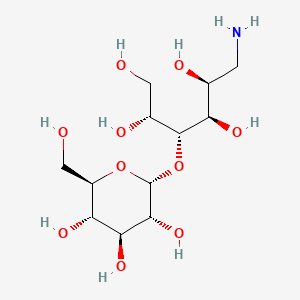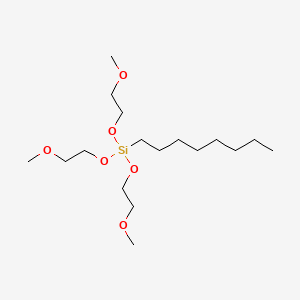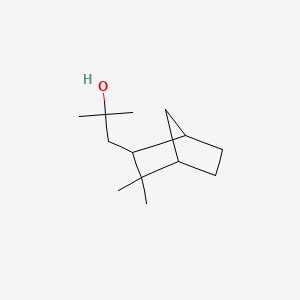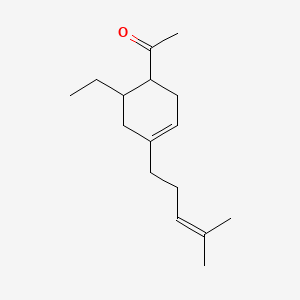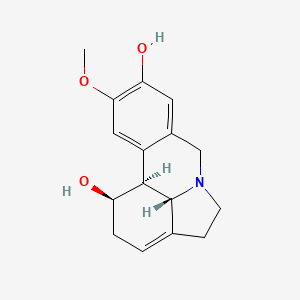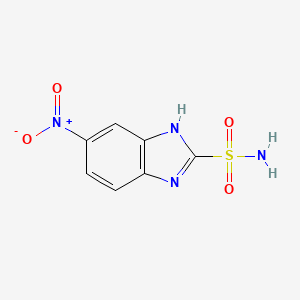![molecular formula C22H41NO5 B12688587 Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate CAS No. 65706-29-8](/img/structure/B12688587.png)
Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of EINECS 265-889-1 involves the refining of petroleum fractions. The process includes treating a petroleum fraction with hydrogen in the presence of a catalyst. This treatment results in the formation of hydrocarbons with specific carbon numbers and structures .
Industrial Production Methods
Industrial production of EINECS 265-889-1 requires specific processing steps to meet regulatory and safety requirements. The production process typically involves distillation to achieve a narrow boiling range, ensuring the desired volatility and flammability characteristics .
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 265-889-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the hydrocarbon molecules, leading to the formation of alcohols, aldehydes, and carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of alkanes from alkenes or alkynes.
Substitution: This reaction involves the replacement of hydrogen atoms in the hydrocarbon molecules with other atoms or groups, such as halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, halogens, and various catalysts. The reaction conditions vary depending on the desired products and may include high temperatures, pressures, and specific catalysts .
Major Products Formed
The major products formed from these reactions include alcohols, aldehydes, carboxylic acids, alkanes, and halogenated hydrocarbons .
Applications De Recherche Scientifique
EINECS 265-889-1 has a wide range of scientific research applications, including:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Utilized in the formulation of pharmaceutical products.
Industry: Applied in the production of coatings, adhesives, and cleaning agents.
Mécanisme D'action
The mechanism of action of EINECS 265-889-1 involves its ability to dissolve various substances due to its hydrocarbon composition. The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating the solubilization and transport of hydrophobic molecules .
Comparaison Avec Des Composés Similaires
EINECS 265-889-1 can be compared with other hydrocarbon solvents, such as:
EINECS 265-149-8: A hydrocarbon solvent with a similar carbon number range but different isomer composition.
EINECS 265-151-9: Another hydrocarbon solvent with a distinct boiling range and volatility characteristics.
The uniqueness of EINECS 265-889-1 lies in its specific carbon number range and isomer composition, which provide it with unique physical and chemical properties .
Propriétés
Numéro CAS |
65706-29-8 |
|---|---|
Formule moléculaire |
C22H41NO5 |
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate |
InChI |
InChI=1S/C22H41NO5/c1-3-27-21(25)15-11-6-5-10-14-19(22(26)28-4-2)23-17-16-20(24)18-12-8-7-9-13-18/h18-20,23-24H,3-17H2,1-2H3 |
Clé InChI |
DWBUWRWBSIVVAH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCC(C(=O)OCC)NCCC(C1CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


